4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes both a hydroxy group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods to ensure high yield and purity. Catalysts such as copper on alumina (Cu/γ-Al2O3) can be used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 4-(2-Hydroxy-5-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Hydroxy-5-methylphenylacetic acid
- 4-Hydroxy-3-methylphenylbutanoic acid
- 2-Hydroxy-5-methylbenzaldehyde
Comparison: 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both a hydroxy group and a ketone group on the same molecule, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it more versatile compared to similar compounds that may only have one functional group.
Properties
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGKJNSGGELIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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